molecular formula C14H19IO3 B14373526 {[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene CAS No. 90157-03-2

{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene

Cat. No.: B14373526
CAS No.: 90157-03-2
M. Wt: 362.20 g/mol
InChI Key: ZOICNKLVZXNGQC-UHFFFAOYSA-N
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Description

{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group, an iodine atom, and a butenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene typically involves multiple steps:

    Formation of the Butenyl Intermediate: The initial step involves the preparation of a butenyl intermediate through a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.

    Introduction of the Ethoxyethoxy Group: The next step involves the protection of the hydroxyl group using ethoxyethanol under acidic conditions to form the ethoxyethoxy group.

    Iodination: The final step is the iodination of the butenyl intermediate using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene can undergo oxidation reactions, where the ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a deiodinated product.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide

Properties

CAS No.

90157-03-2

Molecular Formula

C14H19IO3

Molecular Weight

362.20 g/mol

IUPAC Name

[2-(1-ethoxyethoxy)-4-iodobut-3-enoxy]benzene

InChI

InChI=1S/C14H19IO3/c1-3-16-12(2)18-14(9-10-15)11-17-13-7-5-4-6-8-13/h4-10,12,14H,3,11H2,1-2H3

InChI Key

ZOICNKLVZXNGQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(COC1=CC=CC=C1)C=CI

Origin of Product

United States

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